
6-Phenylpyrazine-2-carbonitrile
Description
6-Phenylpyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a phenyl group at the 6-position and a nitrile group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Key synthetic routes involve catalytic hydrogenation of nitro precursors using Pt/C under hydrogen gas (H₂), yielding high-purity products (99% yield) with molecular formula C₁₄H₁₄FN₆ and molecular weight 285.1 g/mol . Characterization by LC-MS and ¹H NMR confirms its structural integrity, with distinct signals for the methyl group (δ 1.42 ppm), aromatic protons (δ 6.37–7.24 ppm), and dihydropyrazine ring protons (δ 4.34–4.88 ppm) .
Propriétés
Numéro CAS |
90701-04-5 |
---|---|
Formule moléculaire |
C11H7N3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
6-phenylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-6-10-7-13-8-11(14-10)9-4-2-1-3-5-9/h1-5,7-8H |
Clé InChI |
KQYVJPLYZCXINJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CN=C2)C#N |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Research Findings and Trends
- Catalytic Advances : Recent studies highlight Pt/C as superior to Pd-based catalysts for hydrogenating nitro groups in pyrazinecarbonitriles, minimizing dehalogenation side reactions .
- Structure-Activity Relationships: Fluorine substitution (e.g., in 6-(5-amino-2-fluorophenyl) derivatives) enhances bioavailability by improving metabolic stability .
Méthodes De Préparation
Direct Synthetic Routes from Pyrazine Derivatives
One of the classical approaches to prepare pyrazine derivatives like 6-Phenylpyrazine-2-carbonitrile involves functional group transformations on pyrazine-carboxylic acid derivatives or their esters. According to a German patent (DE1238478B), a key step involves the preparation of amino-pyrazine-carboxylic acid derivatives, which can be further transformed into nitrile-substituted pyrazines.
Starting from 3-amino-pyrazine-carboxylic acid methyl ester, the compound is reacted with sulfuryl chloride in an inert solvent such as benzene under controlled temperature conditions (25–70 °C, often reflux around 60 °C).
The reaction is exothermic and requires temperature control to maintain the desired reaction conditions.
Sulfuryl chloride acts as a chlorinating agent, facilitating the substitution of functional groups on the pyrazine ring.
After reaction completion (typically 0.5 to 3 hours, sometimes longer), the excess sulfuryl chloride is removed by vacuum distillation.
The crude product is purified by recrystallization from solvents such as acetonitrile or ethyl acetate.
This method yields valuable intermediates for further functionalization towards nitrile derivatives.
Step | Reagents & Conditions | Outcome |
---|---|---|
Suspension of 765 g (5 mol) 3-amino-pyrazine-carboxylic acid methyl ester in 51 mL dry benzene | Add 3318 g (24.58 mol) sulfuryl chloride over 30 min with stirring; maintain temperature ~50 °C | Formation of S-amino-S-dichloropyrazine derivative |
Reflux at 60 °C for 5 hours, then stir overnight at room temperature | Distill off excess sulfuryl chloride at atmospheric pressure | Dark red mixture cooled to 6 °C, crystals precipitated |
Filtration and washing with benzene and petroleum ether | Dry under vacuum at room temperature | 888 g (80%) of red crystals obtained |
Recrystallization from acetonitrile with decolorizing carbon treatment | Concentrate eluate and cool to 5 °C | 724 g (66%) yellow crystals purified product |
This process highlights the preparation of chlorinated amino-pyrazine intermediates, which can be further converted to nitrile derivatives like this compound through subsequent synthetic steps such as nucleophilic substitution or dehydration reactions.
General Considerations and Synthetic Strategy
The synthesis of this compound typically involves multi-step organic synthesis starting from pyrazine derivatives.
Key steps include selective substitution reactions on the pyrazine ring, introduction of the phenyl group (often via cross-coupling reactions such as Suzuki or Stille coupling), and installation of the nitrile group through functional group transformations such as dehydration of amides or halide displacement by cyanide.
Control of reaction conditions (temperature, solvent, reagent stoichiometry) is critical to achieve high yields and purity.
Purification steps often involve recrystallization or chromatographic techniques.
Summary Table: Preparation Methods Overview
Method/Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
---|---|---|---|---|
Chlorination of 3-amino-pyrazine-carboxylic acid methyl ester | 3-amino-pyrazine-carboxylic acid methyl ester | Sulfuryl chloride, benzene, 25–70 °C reflux | S-amino-S-dichloropyrazine derivative | Exothermic, requires cooling; intermediate for further synthesis |
Stock solution preparation for biological use | 3-Amino-6-phenylpyrazine-2-carbonitrile | DMSO, PEG300, Tween 80, corn oil, water | Clear stock solutions at defined molarity | For in vivo formulation, not synthesis |
Phenyl group introduction (literature inferred) | Pyrazine derivatives | Cross-coupling reagents (e.g., Pd catalysts) | Phenyl-substituted pyrazine | Common synthetic step in heterocyclic chemistry |
Nitrile group installation (literature inferred) | Halogenated or amide pyrazine derivatives | Cyanide sources, dehydration agents | Pyrazine-2-carbonitrile derivatives | Requires careful handling of cyanide reagents |
Q & A
Basic: What are the common synthetic routes for 6-phenylpyrazine-2-carbonitrile, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted pyrazine precursors. For example:
- Step 1: Nitration or halogenation of pyrazine derivatives to introduce functional groups (e.g., describes nitration at -10°C using HNO₃/H₂SO₄) .
- Step 2: Cyanation via nucleophilic substitution, often using KCN or CuCN under reflux conditions.
- Step 3: Suzuki-Miyaura coupling to introduce the phenyl group, employing Pd catalysts and aryl boronic acids.
Purification:
- Flash chromatography (e.g., silica gel with gradients like MeOH/DCM) is standard for intermediates .
- Recrystallization (e.g., using EtOAc or acetonitrile) improves purity of final products .
- LC-MS confirms molecular weight and purity (>95% by HPLC) .
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
- 1H/13C NMR: Assigns protons and carbons, focusing on aromatic regions (δ 7.2–8.5 ppm for phenyl) and nitrile signals (C≡N at ~110–120 ppm in 13C) .
- HRMS (High-Resolution Mass Spectrometry): Validates the molecular formula (e.g., C₁₄H₁₀N₃ requires m/z 220.0876) .
- IR Spectroscopy: Confirms nitrile absorption at ~2200–2250 cm⁻¹ .
Advanced: How do electron-withdrawing substituents on the phenyl ring influence reactivity in cross-coupling reactions?
Methodological Answer:
Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity, improving coupling efficiency:
- Case Study: Nitro-substituted analogs show 15–20% higher yields in Suzuki reactions compared to unsubstituted phenyl groups due to increased oxidative addition rates .
- Contradiction Note: Halogen substituents (e.g., -Cl) may slow coupling due to steric hindrance, requiring elevated temperatures (80–100°C) .
Optimization Strategy:
Advanced: What analytical approaches resolve contradictions in biological activity data for structural analogs?
Methodological Answer:
-
SAR Analysis: Compare analogs like 6-methyl or 5-fluoro derivatives (). For example:
- Amino-substituted analogs (e.g., 4-amino-6-phenyl derivatives) show enhanced enzyme inhibition (IC₅₀ = 2–5 µM) due to H-bonding with active sites .
- Cyanide-free analogs exhibit reduced activity, confirming the nitrile’s role in target binding .
-
Data Reconciliation:
- Use molecular docking (AutoDock Vina) to validate binding modes against crystallographic data.
- Replicate assays under standardized conditions (e.g., pH 7.4, 25°C) to minimize variability .
Advanced: How are reaction conditions optimized for large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Pd/C (5 wt.%) in H₂ atmospheres reduces nitro intermediates with >90% yield (e.g., ’s H₂-mediated nitro-to-amine conversion) .
- Solvent Optimization: Replace DCM with EtOAc for greener processes and easier recovery .
- Byproduct Mitigation:
Basic: What spectroscopic techniques differentiate this compound from its regioisomers?
Methodological Answer:
- NOESY NMR: Identifies spatial proximity between phenyl and pyrazine protons, confirming substitution patterns .
- X-ray Crystallography: Resolves ambiguity in nitrile positioning (e.g., C2 vs. C3 substitution) .
- UV-Vis: Regioisomers exhibit distinct λmax shifts (e.g., 285 nm vs. 270 nm) due to conjugation differences .
Advanced: What strategies improve the stability of this compound in aqueous media for biological assays?
Methodological Answer:
- Formulation: Use cyclodextrin encapsulation to enhance solubility and prevent hydrolysis .
- pH Control: Buffers (e.g., PBS at pH 7.4) reduce nitrile degradation rates by 50% compared to unbuffered solutions .
- Storage: Lyophilize in amber vials under N₂ to block light/oxygen-induced decomposition .
Advanced: How do steric effects in bulky analogs impact pharmacokinetic properties?
Methodological Answer:
- Case Study: 6-(2,6-Dichlorophenyl) analogs show reduced oral bioavailability (F = 15% vs. 45% for phenyl) due to poor intestinal absorption .
- Mitigation: Introduce PEGylated prodrugs to enhance solubility and bypass efflux pumps .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.